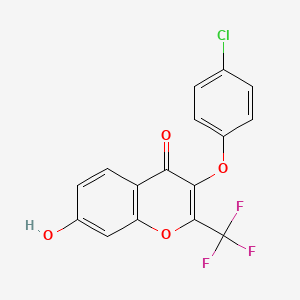

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHVBLOKVVBUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the 4-Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a 4-chlorophenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.

Hydroxylation at the 7th Position: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or a trifluoromethylating agent like Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

Substitution: The 4-chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

This compound has demonstrated potent antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various in vitro studies, suggesting potential applications in nutraceutical formulations aimed at enhancing health and preventing chronic diseases .

Agricultural Applications

Pesticidal Properties

The compound has been studied for its pesticidal effects against various agricultural pests. Its efficacy as a biopesticide is attributed to its ability to disrupt the hormonal systems of insects, leading to their mortality. Field trials have shown promising results in controlling pest populations while minimizing environmental impact compared to traditional pesticides .

Plant Growth Regulation

In addition to its pesticidal properties, 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has been investigated for its role as a plant growth regulator. It enhances growth parameters such as root length and biomass in certain crops, indicating potential applications in agricultural productivity enhancement .

Material Science

Polymer Additives

This compound can be utilized as an additive in polymer formulations to improve thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to enhance the mechanical properties of materials while providing protective characteristics against environmental degradation .

Summary of Research Findings

Case Studies

Several case studies have documented the successful application of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one:

- Cancer Research Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The findings support its potential development as a therapeutic agent against breast cancer .

- Agricultural Field Trial : In a controlled field trial, crops treated with this compound showed a marked decrease in pest infestation compared to untreated controls. Additionally, treated plants exhibited improved growth metrics, suggesting dual benefits as both a pesticide and growth enhancer .

- Material Durability Assessment : An investigation into polymer composites containing this compound revealed enhanced durability under UV exposure compared to standard formulations. This suggests its utility in extending the lifespan of materials used in outdoor applications .

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Chromen-4-one Core

The following table summarizes key analogs and their structural differences:

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl :

- Phenoxy vs. Phenyl: The phenoxy substituent in introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the phenyl group in the target compound .

Key Research Findings

Biologische Aktivität

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one, also known by its CAS number 263744-91-8, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this molecule suggest various interactions with biological targets, making it a subject of interest for drug development.

The chemical properties of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₈ClF₃O₄ |

| Molecular Weight | 356.68 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 416.2 ± 45.0 °C |

| Flash Point | 205.5 ± 28.7 °C |

| LogP | 6.28 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with chloro substituents have shown improved activity against various bacterial strains, particularly Gram-positive bacteria. The presence of electron-withdrawing groups like chlorine enhances the biological activity by stabilizing the compound's interaction with microbial targets.

In a study evaluating coumarin derivatives, compounds with chloro groups demonstrated enhanced anti-acetylcholinesterase (AChE) activity, which is crucial for potential treatments against neurodegenerative diseases such as Alzheimer's. The IC₅₀ values for some derivatives were found to be as low as 0.04 µM, indicating potent inhibitory effects compared to standard drugs like Galantamine .

Anti-inflammatory and Antioxidant Activities

Coumarin derivatives have also been investigated for their anti-inflammatory and antioxidant properties. The hydroxyl group in the structure contributes to radical scavenging abilities, which can mitigate oxidative stress-related damage in cells. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various in vitro models.

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one can be analyzed through its structure-activity relationship (SAR). Key observations include:

- Chloro Substitution : The presence of a chloro group at the para position enhances biological activity by increasing electron deficiency on the aromatic ring.

- Hydroxyl Group : The hydroxyl group at position 7 is critical for maintaining bioactivity, likely due to its role in hydrogen bonding with biological targets.

- Trifluoromethyl Group : This group may influence lipophilicity and membrane permeability, affecting the compound's bioavailability.

Case Studies

- Study on AChE Inhibition : A recent study highlighted that coumarin derivatives, including those similar to 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one, exhibited significant AChE inhibition with IC₅₀ values ranging from 0.190 µM to 0.232 µM . These findings suggest potential applications in treating Alzheimer's disease.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various coumarin derivatives against Staphylococcus aureus and Enterococcus faecalis, revealing minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM . This supports the hypothesis that structural modifications can enhance antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with intermediates like (4-chloro-phenoxy)-acetic acid derivatives in ethanol under reflux, followed by purification via recrystallization . Spectral characterization (NMR, IR) confirms the substitution pattern and hydroxyl group positioning. Key steps include monitoring reaction progress using TLC and optimizing solvent systems (e.g., ethanol/water mixtures) for crystallization .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts. For instance, the 7-hydroxy group appears as a singlet (~δ 12 ppm in DMSO-d₆), while trifluoromethyl groups show distinct ¹⁹F NMR signals .

- IR Spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., m/z 368.02 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELXL improve structural accuracy for this compound?

- Methodological Answer : SHELXL refines parameters like anisotropic displacement and hydrogen bonding. For chromen-4-one derivatives, key steps include:

- Twinning Analysis : Use Hooft/Y parameters in SHELXL to detect and model twinned crystals .

- Hydrogen Bonding : Refine O–H···O interactions (e.g., 7-hydroxy to carbonyl) with distance restraints (DFIX command).

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via CCDC tools .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Data Filtering : Apply I/σ(I) > 2.0 thresholds to exclude weak reflections.

- Disorder Modeling : For flexible substituents (e.g., 4-chloro-phenoxy), split into multiple occupancy sites using PART instructions in SHELXL .

- Cross-Validation : Compare with analogous structures (e.g., 7-hydroxy-3-(2-methoxyphenyl) derivatives) to validate bond lengths/angles .

Q. How to design experiments to evaluate the antimicrobial activity of this compound?

- Methodological Answer :

- Assay Selection : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Structure-Activity Analysis : Modify substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends .

Q. How can computational methods predict reactivity or interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic sites (e.g., C-2 trifluoromethyl group).

- Molecular Docking : Simulate binding to targets (e.g., bacterial topoisomerases) using AutoDock Vina. Validate with experimental IC₅₀ data .

- ADMET Prediction : Use SwissADME to assess bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.